molecular formula C11H13BrO B13556460 3-(4-Bromo-3,5-dimethylphenyl)propanal

3-(4-Bromo-3,5-dimethylphenyl)propanal

Cat. No.: B13556460
M. Wt: 241.12 g/mol
InChI Key: KDNYFTNJMAOQDW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethylphenyl)propanal is an organic compound with the molecular formula C11H13BrO. It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethylphenyl)propanal typically involves the bromination of 3,5-dimethylphenylpropanal. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethylphenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KCN in ethanol.

Major Products Formed

    Oxidation: 3-(4-Bromo-3,5-dimethylphenyl)propanoic acid.

    Reduction: 3-(4-Bromo-3,5-dimethylphenyl)propanol.

    Substitution: 3-(4-Methoxy-3,5-dimethylphenyl)propanal, 3-(4-Cyano-3,5-dimethylphenyl)propanal.

Scientific Research Applications

3-(4-Bromo-3,5-dimethylphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethylphenyl)propanal
  • 3-(4-Fluoro-3,5-dimethylphenyl)propanal
  • 3-(4-Iodo-3,5-dimethylphenyl)propanal

Uniqueness

3-(4-Bromo-3,5-dimethylphenyl)propanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylphenyl)propanal

InChI

InChI=1S/C11H13BrO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h5-7H,3-4H2,1-2H3

InChI Key

KDNYFTNJMAOQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CCC=O

Origin of Product

United States

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